![molecular formula C15H17N3O4 B2930100 N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide CAS No. 940779-10-2](/img/structure/B2930100.png)
N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide
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Description
N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide, commonly known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 399.48 g/mol. This compound is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexylamine with 2-nitrophenoxyacetic acid.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy)acetamide derivatives, including compounds with structural similarities to N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide, has revealed potential anticancer, anti-inflammatory, and analgesic activities. For example, a study developed new chemical entities aiming for these therapeutic areas, utilizing the Leuckart synthetic pathway. Among the synthesized compounds, one exhibited significant activity across all three areas, suggesting potential for further therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation
Compounds with nitrophenyl groups, similar to the nitrophenoxy component in N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide, have been studied for their photoreactive properties. Research on flutamide, a drug with a nitroaromatic moiety, highlighted different photoreactions in various solvents, leading to insights into how structural analogs might undergo transformation under light exposure. This research contributes to understanding the environmental fate and photochemical behavior of nitroaromatic compounds, which could extend to the environmental impact and degradation pathways of compounds like N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (Watanabe, Fukuyoshi, & Oda, 2015).
Chemical Synthesis and Catalysis
The catalytic hydrogenation of phenolic derivatives to produce intermediates like cyclohexanone, an important chemical precursor, has been investigated. A study using Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrated high activity and selectivity in converting hydroxylated aromatic compounds to cyclohexanone under mild conditions. This research underscores the utility of similar compounds in catalytic processes for producing industrially relevant chemicals (Wang, Yao, Li, Su, & Antonietti, 2011).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-11-15(8-4-1-5-9-15)17-14(19)10-22-13-7-3-2-6-12(13)18(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPIKCUZQDMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID56323388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide |
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